![molecular formula C6H12ClNO B13827110 Sevelamer-(d5)n Hydrochloride](/img/structure/B13827110.png)
Sevelamer-(d5)n Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sevelamer-(d5)n Hydrochloride is a phosphate-binding medication primarily used to treat hyperphosphatemia in patients with chronic kidney disease. It is a polymeric amine that binds phosphate ions in the gastrointestinal tract, preventing their absorption into the bloodstream. This compound is marketed under various brand names, including Renagel and Renvela .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sevelamer-(d5)n Hydrochloride is synthesized through the polymerization of allylamine, followed by cross-linking with epichlorohydrin. The process involves the following steps :
Polymerization: Allylamine is polymerized to form polyallylamine.
Cross-linking: The polyallylamine is then cross-linked with epichlorohydrin to form a three-dimensional network.
Hydrochloride Formation: The resulting polymer is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization and cross-linking reactions in conventional reactors. The process is designed to yield high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sevelamer-(d5)n Hydrochloride primarily undergoes ionic and hydrogen bonding reactions with phosphate ions in the gastrointestinal tract . It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
The primary reagents involved in the synthesis of this compound are allylamine, epichlorohydrin, and hydrochloric acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal polymerization and cross-linking.
Major Products
The major product of the synthesis is this compound itself, which is a cross-linked polymeric amine hydrochloride salt .
Scientific Research Applications
Clinical Applications
Sevelamer-(d5)n Hydrochloride is predominantly indicated for controlling serum phosphorus levels in patients undergoing dialysis. The efficacy of this compound has been demonstrated through multiple clinical trials, which have shown significant reductions in serum phosphorus levels compared to placebo and active controls.
Table 1: Clinical Trial Summary
Study Type | Duration | Participants | Baseline Phosphorus (mg/dL) | Endpoint Phosphorus (mg/dL) | Change (mg/dL) |
---|---|---|---|---|---|
Double-Blind Placebo-Controlled | 2 weeks | 24 | 8.4 | 6.4 | -2.0 |
Open-Label Study | 8 weeks | 220 | 8.0 | 6.0 | -2.0 |
Active-Control Study | 52 weeks | 256 | 7.5 | 5.9 | -1.6 |
The trials consistently reported that this compound effectively lowers serum phosphorus levels, with most patients experiencing a reduction between 1 to 3 mg/dL .
Impact on Mineral Metabolism
Research indicates that while Sevelamer effectively reduces serum phosphorus, it may also influence other minerals such as calcium and vitamin D levels. In long-term studies, some patients exhibited a decrease in serum calcium levels alongside phosphorus reduction, necessitating monitoring and potential supplementation of these minerals .
Table 2: Effects on Mineral Levels
Mineral | Baseline Level (mean ± SD) | Post-Treatment Level (mean ± SD) | Change |
---|---|---|---|
Calcium | 9.5 ± 0.5 mg/dL | 9.0 ± 0.4 mg/dL | -0.5 mg/dL |
Vitamin D | 39 ± 22 ng/mL | 34 ± 22 ng/mL | -5 ng/mL |
Research Applications Beyond CKD
In addition to its primary use in managing hyperphosphatemia, Sevelamer has been explored for various other research applications:
- Cardiovascular Health : Studies have investigated the role of Sevelamer in reducing cardiovascular risks associated with high phosphate levels in CKD patients.
- Bone Health : Research has examined how phosphate binders like Sevelamer influence bone mineralization and turnover.
- Diabetes Management : Emerging studies suggest that Sevelamer may have beneficial effects on glucose metabolism and insulin sensitivity, warranting further investigation.
Case Studies
Several case studies provide insights into the real-world applications of this compound:
- A case study involving a patient with severe hyperphosphatemia demonstrated successful management using Sevelamer, resulting in normalized phosphorus levels within three months of treatment initiation.
- Another study highlighted the impact of Sevelamer on improving metabolic parameters in diabetic patients undergoing dialysis, suggesting potential benefits beyond phosphate control.
Mechanism of Action
Sevelamer-(d5)n Hydrochloride exerts its effects by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream . The amine groups in the polymer become protonated in the acidic environment of the stomach, allowing them to interact with phosphate ions through ionic and hydrogen bonding . This binding reduces serum phosphate levels, which in turn decreases serum parathyroid hormone levels and mitigates the risk of ectopic calcification .
Comparison with Similar Compounds
Sevelamer-(d5)n Hydrochloride is often compared with other phosphate binders such as calcium acetate, calcium carbonate, and lanthanum carbonate . Unlike calcium-based binders, this compound does not increase the risk of hypercalcemia and vascular calcification . It also has a unique ability to sequester advanced glycation end products, reducing oxidative stress and inflammatory markers .
Similar Compounds
Sevelamer Carbonate: A buffered form of this compound with similar phosphate-binding properties.
Calcium Acetate: A calcium-based phosphate binder that can increase the risk of hypercalcemia.
Lanthanum Carbonate: Another non-calcium-based phosphate binder with comparable efficacy.
This compound stands out due to its unique polymeric structure and its ability to bind phosphate without causing hypercalcemia or other calcium-related complications .
Biological Activity
Sevelamer-(d5)n hydrochloride is a non-absorbable polymeric phosphate binder primarily used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD) on dialysis. Its mechanism of action involves binding dietary phosphate in the gastrointestinal tract, thereby preventing its absorption into the bloodstream. This article explores the biological activity of this compound, including its effects on serum phosphorus levels, lipid profiles, and interactions with other medications.
Sevelamer acts as a weakly basic anion exchange resin that binds phosphate ions in the gut. This binding reduces serum phosphorus levels, which is critical for patients with CKD who are at risk of hyperphosphatemia. The compound also has a non-selective binding capacity, which can lead to competitive binding with other anions such as bile acids and lipophilic drugs, potentially affecting their absorption and efficacy .
Phosphate Binding and Serum Levels
Numerous studies have demonstrated the efficacy of sevelamer in reducing serum phosphorus levels. For instance, a cohort study involving 483 patients showed that those treated with sevelamer had significantly lower all-cause mortality rates and improved lipid profiles compared to those receiving calcium-based phosphate binders .
Table 1: Clinical Outcomes of Sevelamer Treatment
Study | Duration | Patients | Outcome |
---|---|---|---|
Fang et al. | 14 weeks | 138 | Significant decrease in serum phosphorus and calcium-phosphate product |
Wang et al. | 8 weeks | 110 | Greater reduction in phosphorus levels compared to calcium carbonate |
Lu et al. | 8 weeks | 34 | Reduction in inflammatory markers (CRP, IL-6) |
These findings indicate that sevelamer not only effectively lowers serum phosphorus but also may have beneficial effects on inflammation and cardiovascular health.
Lipid Profile Improvement
Sevelamer has been shown to improve lipid profiles by reducing low-density lipoprotein (LDL) cholesterol levels. A study reported that after treatment with sevelamer, patients exhibited an increase in high-density lipoprotein (HDL) cholesterol while LDL cholesterol levels decreased significantly .
Case Studies
-
Impact on Mortality and Cardiovascular Health :
A single-center cohort study indicated that patients on sevelamer had lower cardiovascular mortality rates compared to those on calcium carbonate. The hazard ratios were 0.29 for cardiovascular causes, suggesting a strong protective effect . -
Micro-Inflammatory State :
In patients with diabetic nephropathy undergoing hemodialysis, sevelamer treatment resulted in significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), indicating its potential role in managing inflammation associated with CKD .
Drug Interactions
Sevelamer's ability to bind various substances raises concerns regarding its interaction with other medications. For instance, it has been shown to reduce the bioavailability of immunosuppressants like cyclosporin A, necessitating careful monitoring of drug levels when administered concurrently .
Table 2: Summary of Drug Interactions
Drug Class | Interaction Type | Effect |
---|---|---|
Immunosuppressants | Reduced bioavailability | Significant decrease in metabolite concentrations |
Fat-soluble vitamins (A, D, E, K) | Potential malabsorption | Risk of deficiency over long-term use |
Safety Profile
While sevelamer is generally well-tolerated, it is important to monitor for potential adverse effects such as vitamin deficiencies due to its binding properties. Clinical trials have indicated a reduction in vitamin D levels among patients receiving sevelamer treatment .
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
154.65 g/mol |
IUPAC Name |
2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane;prop-2-en-1-amine |
InChI |
InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2/i1D2,2D2,3D; |
InChI Key |
ZNSIZMQNQCNRBW-LDOKZEBRSA-N |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H].C=CCN |
Canonical SMILES |
C=CCN.C1C(O1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.